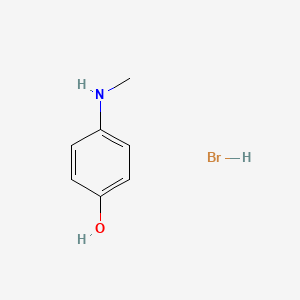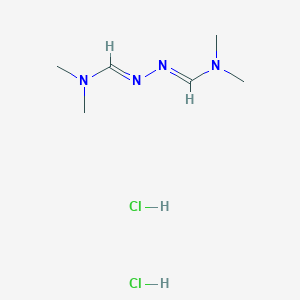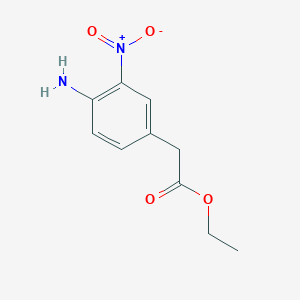![molecular formula C7H12O B1359785 Bicyclo[2.2.1]heptan-2-ol CAS No. 497-36-9](/img/structure/B1359785.png)
Bicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol or norbornyl alcohol, is a bicyclic organic compound with the molecular formula C₇H₁₂O. It is a derivative of norbornane, featuring a hydroxyl group attached to the second carbon of the bicyclic structure. This compound is notable for its rigid, cage-like structure, which imparts unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-2-ol, also known as Norborneol or Norbornyl alcohol , is a complex organic compound The specific targets of Bicyclo[22Similar compounds have been found to interact with various receptors in the body .
Mode of Action
The mode of action of Bicyclo[22It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular functions .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[22It has been suggested that similar compounds can be converted into corresponding lactones using a coupled enzyme system (dehydrogenase and monooxygenase) with recycling of nadph/nadp .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[22The compound’s molecular weight (1121696 ) suggests that it may have good bioavailability.
Result of Action
The specific molecular and cellular effects of Bicyclo[22Similar compounds have been found to cause central nervous system depression, nausea, vomiting, abdominal pain, and increased salivation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of norbornene. In this method, norbornene is first treated with borane (BH₃) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of norbornadiene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to convert norbornadiene to this compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bicyclo[2.2.1]heptan-2-one using oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to bicyclo[2.2.1]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Thionyl chloride.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-2-one.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Bicyclo[2.2.1]heptan-2-yl chloride.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the hydroxyl group present in bicyclo[2.2.1]heptan-2-ol.
Bicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Bicyclo[2.2.1]heptan-2-yl chloride: Contains a chlorine atom in place of the hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and allows for a wide range of chemical transformations. Its rigid, cage-like structure also makes it a valuable compound in the study of stereochemistry and reaction mechanisms .
Properties
CAS No. |
497-36-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7-/m1/s1 |
InChI Key |
ZQTYQMYDIHMKQB-DSYKOEDSSA-N |
SMILES |
C1CC2CC1CC2O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2O |
Canonical SMILES |
C1CC2CC1CC2O |
Key on ui other cas no. |
1632-68-4 497-37-0 497-36-9 61277-90-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


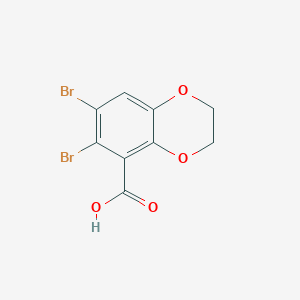
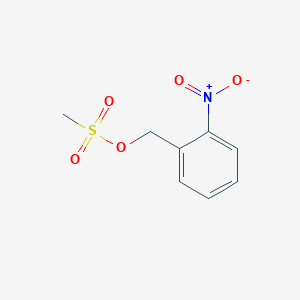
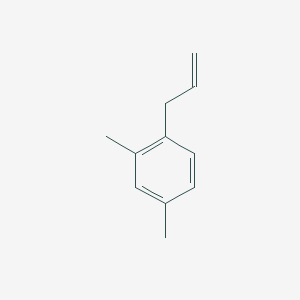
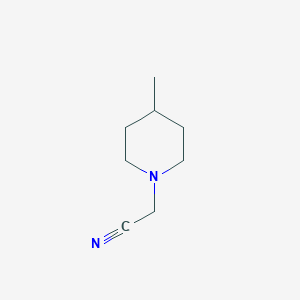
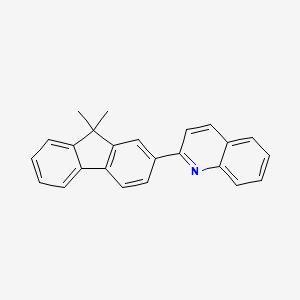
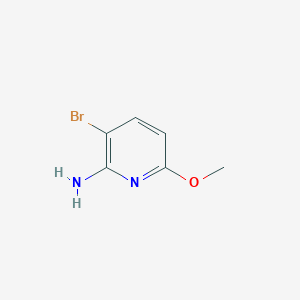
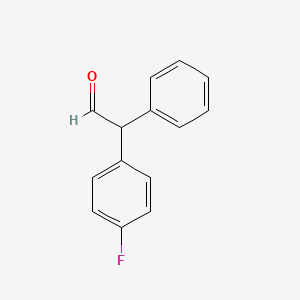
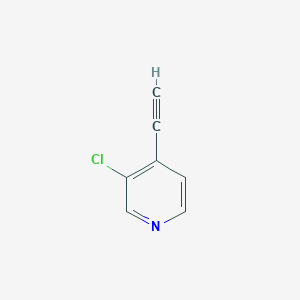
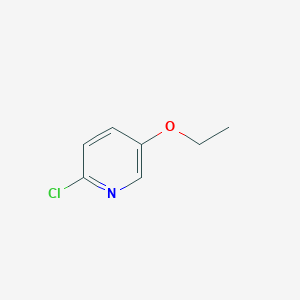
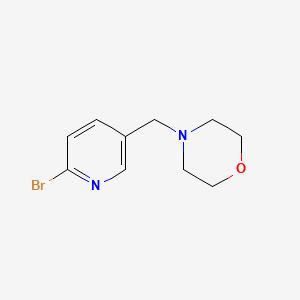
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)
